Sodium;benzenesulfonate;hydrate
Overview
Description
Sodium benzenesulfonate hydrate is an organic compound with the chemical formula C6H5SO3Na·H2O. It is a white, water-soluble solid that is commonly used in various industrial and scientific applications. The compound is typically produced by the neutralization of benzenesulfonic acid with sodium hydroxide and crystallizes from water as the monohydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium benzenesulfonate hydrate is synthesized through the neutralization of benzenesulfonic acid with sodium hydroxide. The reaction is as follows: [ \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{Na} + \text{H}_2\text{O} ] The resulting sodium benzenesulfonate is then crystallized from water to form the monohydrate .
Industrial Production Methods: In industrial settings, the production of sodium benzenesulfonate hydrate involves the continuous sulfonation of benzene using concentrated sulfuric acid, followed by neutralization with sodium hydroxide. The solution is then concentrated to precipitate sodium sulfate, and the remaining solution is crystallized to obtain sodium benzenesulfonate hydrate .
Chemical Reactions Analysis
Types of Reactions: Sodium benzenesulfonate hydrate undergoes various chemical reactions, including:
Desulfonation: Heating in a strong base results in desulfonation, producing phenol after acid workup. [ \text{C}_6\text{H}_5\text{SO}_3\text{Na} + 2\text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ]
Substitution Reactions: It can undergo substitution reactions with various reagents to form sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions:
Strong Bases: Sodium hydroxide for desulfonation.
Sulfonation Agents: Sulfur trioxide and fuming sulfuric acid for sulfonation reactions.
Major Products:
Phenol: Produced from desulfonation.
Sulfonamides and Sulfonyl Chlorides: Formed through substitution reactions.
Scientific Research Applications
Sodium benzenesulfonate hydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium benzenesulfonate hydrate involves its ability to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. It interacts with molecular targets such as proteins and enzymes, stabilizing their structures and improving their activity in various biochemical processes .
Comparison with Similar Compounds
Sodium p-toluenesulfonate: Similar in structure but with a methyl group attached to the benzene ring.
Sodium dodecylbenzenesulfonate: A longer alkyl chain attached to the benzene ring, commonly used in detergents.
Uniqueness: Sodium benzenesulfonate hydrate is unique due to its simple structure and high solubility in water, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
sodium;benzenesulfonate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S.Na.H2O/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H,(H,7,8,9);;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETNSIFETJNLBD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NaO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75539-56-9 | |
Record name | Benzenesulfonic acid, sodium salt, hydrate (1:1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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